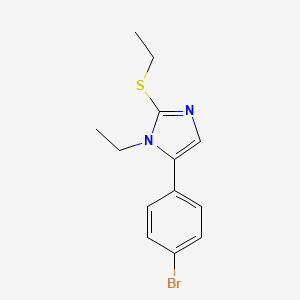

![molecular formula C13H15F3N2O4 B2665785 N-(2,2-dimethoxyethyl)-N'-[3-(trifluoromethyl)phenyl]oxamide CAS No. 671191-14-3](/img/structure/B2665785.png)

N-(2,2-dimethoxyethyl)-N'-[3-(trifluoromethyl)phenyl]oxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

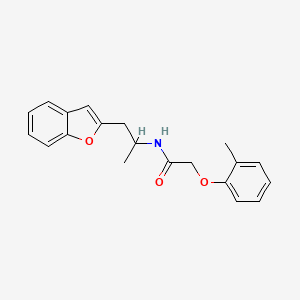

N-(2,2-dimethoxyethyl)-N'-[3-(trifluoromethyl)phenyl]oxamide, also known as DMTFPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of oxamide and has a trifluoromethylphenyl group attached to it, which gives it unique properties.

Scientific Research Applications

Intramolecular Hydrogen Bonding and Structural Analysis

Oxamide derivatives are stabilized by intramolecular hydrogen bonding between the amide proton and oxygen atoms. This structural feature was demonstrated in a study where compounds such as N,N′-bis(2-hydroxyphenyl)oxamide and others were synthesized and analyzed. These compounds exhibit a planar conformation with a trans configuration in the solid state, showcasing the potential for designing molecules with specific structural characteristics for various applications (Martínez-Martínez et al., 1998).

Complex Formation and Catalytic Applications

Research into oxamide derivatives also includes the exploration of their complex formation capabilities and catalytic applications. One study detailed the formation of overlooked compounds in reactions involving oxamide derivatives, providing insight into the complex chemical behaviors and potential for developing new catalytic processes (Abdulmalic et al., 2013). Another investigation into the electrochemical properties of multinuclear complexes with oxamato/oxamidato ligands highlighted the influence of molecular structure on redox processes, suggesting applications in materials science and electrocatalysis (Weheabby et al., 2019).

Potential in Materials Science

The synthesis of fluorinated heterocyclic polyamides incorporating oxamide units demonstrates the utility of oxamide derivatives in creating new materials with desirable thermal stability, electrical insulating properties, and mechanical toughness. These attributes make them suitable for applications in the electronics industry and beyond (Hamciuc et al., 2001).

properties

IUPAC Name |

N-(2,2-dimethoxyethyl)-N'-[3-(trifluoromethyl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N2O4/c1-21-10(22-2)7-17-11(19)12(20)18-9-5-3-4-8(6-9)13(14,15)16/h3-6,10H,7H2,1-2H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMRAMBOFCCBCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2665711.png)

![N-(2-bromo-4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2665716.png)

![5-Methyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2665718.png)

![6,7-dimethoxy-2-[(3-methoxybenzyl)sulfanyl]-3-(3-methoxypropyl)-4(3H)-quinazolinimine](/img/structure/B2665721.png)

![{6-Chloro-4-[(3,5-dimethylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone](/img/structure/B2665722.png)

![1-(1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2665724.png)